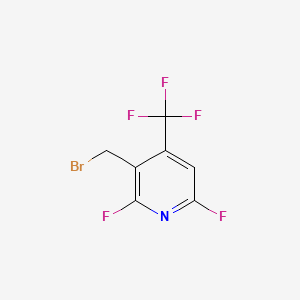
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is notable for its unique combination of bromomethyl, difluoro, and trifluoromethyl groups attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 2,6-difluoro-4-(trifluoromethyl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an appropriate solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoro and trifluoromethyl groups can undergo reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include partially or fully reduced fluorinated pyridines.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Biology: Employed in the design of bioactive molecules and probes for studying biological pathways.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine is primarily determined by its functional groups:
Bromomethyl Group: Acts as a reactive site for nucleophilic substitution, enabling the formation of various derivatives.
Difluoro and Trifluoromethyl Groups: Contribute to the compound’s lipophilicity and metabolic stability, enhancing its bioavailability and efficacy in biological systems.
Molecular Targets and Pathways: The compound may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluoro-4-(trifluoromethyl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine: Similar structure but with a chloromethyl group instead of bromomethyl, resulting in different reactivity and applications.
3-(Bromomethyl)-4-(trifluoromethyl)pyridine: Lacks the difluoro groups, affecting its chemical properties and reactivity.
Uniqueness
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, difluoro, and trifluoromethyl groups on a pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of bioactive compounds .
Propiedades
Fórmula molecular |
C7H3BrF5N |
|---|---|
Peso molecular |
276.00 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-2-3-4(7(11,12)13)1-5(9)14-6(3)10/h1H,2H2 |
Clave InChI |
NZFLPNXHRQQRJD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1F)F)CBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azaspiro[4.5]decane-2-carboxamide](/img/structure/B15292448.png)
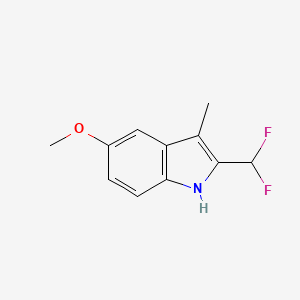
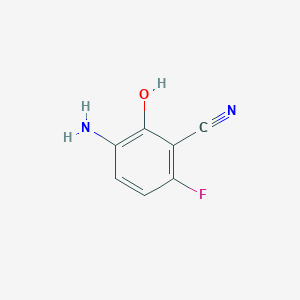
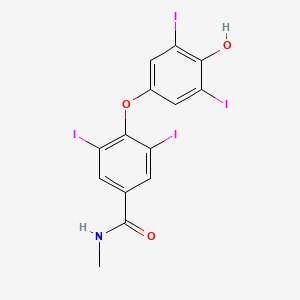
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
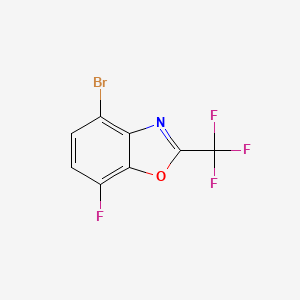
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
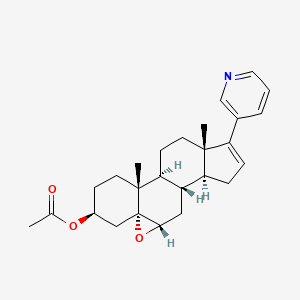
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)
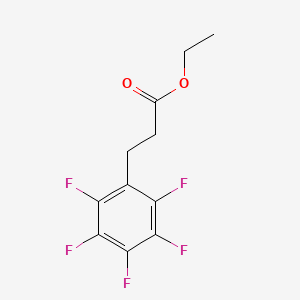

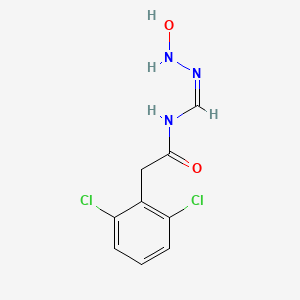
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)
